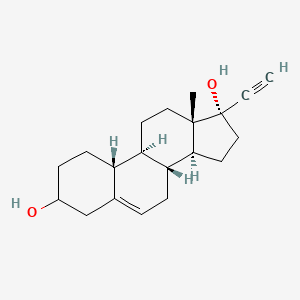

(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its polycyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol involves multiple steps, including cyclization, hydrogenation, and functional group modifications. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance materials and advanced technologies.

Mécanisme D'action

The mechanism of action of (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:

- (8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

- (8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-triol

Uniqueness

What sets (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These unique features make it valuable for specific applications in research and industry.

Activité Biologique

(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol, a synthetic steroid compound, has garnered attention in the fields of endocrinology and pharmacology due to its biological activity, particularly in relation to hormonal regulation and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

The compound is classified as a progestin and is structurally related to norethisterone. Its molecular formula is C24H30O4 with a molecular weight of approximately 382.49 g/mol. The compound features a unique structure characterized by the presence of a triple bond at the 20 position and hydroxyl groups at the 3 and 17 positions.

The primary biological activity of this compound is mediated through its interaction with progesterone receptors. Upon binding to these receptors, the compound exerts several effects:

- Inhibition of Ovulation : The compound suppresses gonadotropin release from the pituitary gland, thereby inhibiting ovulation.

- Alteration of Cervical Mucus : It modifies cervical mucus to create a barrier against sperm penetration.

- Endometrial Effects : The compound influences endometrial tissue, promoting changes that can affect implantation and maintenance of pregnancy.

Progestagenic Effects

Research indicates that this compound exhibits strong progestagenic activity. Studies have demonstrated that it can effectively prevent ovulation in various animal models. For instance, in rodent studies, administration of this compound resulted in significant inhibition of ovulation compared to control groups .

Estrogenic Activity

While primarily a progestin, some studies suggest that this compound may exhibit weak estrogenic properties under certain conditions. This dual action could be beneficial in hormone replacement therapies or contraceptive formulations .

Case Study 1: Hormonal Regulation

A study involving human endometrial cancer cells highlighted the compound's role in modulating hormonal responses. The research demonstrated that this compound could influence cell proliferation and apoptosis pathways through its action on progesterone receptors .

Case Study 2: Contraceptive Applications

In clinical settings, this compound has been evaluated for its efficacy in contraceptive formulations. Clinical trials have shown that it effectively prevents ovulation and alters menstrual cycles without significant adverse effects on overall health .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14?,15-,16+,17+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMRIEZOPAIGOB-PYRUPCKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(CC4=CC[C@H]3[C@@H]1CC[C@@]2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.